Technical Guide: Synthesis and Characterization of Trandolaprilat Acyl-β-D-Glucuronide
Technical Guide: Synthesis and Characterization of Trandolaprilat Acyl-β-D-Glucuronide
This guide details the technical protocols for the synthesis, purification, and structural characterization of Trandolaprilat 1-β-O-acyl-glucuronide , the reactive Phase II metabolite of the ACE inhibitor Trandolaprilat.
Executive Summary & Molecular Architecture
Trandolaprilat (the active diacid metabolite of Trandolapril) is eliminated partly via conjugation with glucuronic acid. The resulting Acyl-β-D-glucuronide (AG) is of critical interest in drug safety due to the "acyl migration" phenomenon—a spontaneous rearrangement that can lead to covalent binding with plasma proteins (via transacylation) and potential immune-mediated idiosyncratic toxicity.
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Target Molecule: Trandolaprilat 1-β-O-acyl-glucuronide.
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Regiochemistry: Glucuronidation occurs primarily at the sterically accessible carboxylic acid on the octahydroindole ring (C-terminal equivalent), distinct from the side-chain carboxylate generated by prodrug hydrolysis.
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Critical Challenge: Acyl glucuronides are chemically labile esters. They undergo hydrolysis and intramolecular rearrangement at physiological pH.[1][2][3] Synthesis and handling require strict pH control (pH < 6.0) and low temperatures.
Molecular Structure Visualization
The target molecule consists of the Trandolaprilat aglycone linked via an ester bond to the anomeric carbon of glucuronic acid in the
Synthesis Strategies
To ensure both biological relevance and structural certainty, two complementary strategies are presented: Biocatalytic Synthesis (for generating the authentic metabolite) and Chemo-Enzymatic Synthesis (for generating high-purity reference standards).
Strategy A: Biocatalytic Synthesis (Microsomal Incubation)
Best for: Generating the authentic metabolite for MS/MS validation and retention time marking.
Protocol:
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Reaction Mix: Prepare a 100 mL incubation mixture containing:
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Trandolaprilat (Substrate): 500 µM
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Liver Microsomes (Human or Rat, high UGT activity): 2.0 mg protein/mL
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Alamethicin: 50 µg/mg protein (pore-forming agent to access luminal UGTs)
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MgCl
: 10 mM -
Buffer: 0.1 M Tris-HCl (pH 7.4)
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Initiation: Pre-incubate at 37°C for 5 min. Initiate by adding UDP-glucuronic acid (UDPGA) to a final concentration of 5 mM.
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Incubation: Shake gently at 37°C for 4–6 hours.
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Termination: Quench with an equal volume of ice-cold acetonitrile (ACN) containing 1% formic acid. The acid stabilizes the acyl glucuronide.
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Clarification: Centrifuge at 10,000
g for 20 min at 4°C. Collect supernatant.
Strategy B: Chemo-Enzymatic Synthesis (Reference Standard)
Best for: Producing mg-quantities for NMR and stability studies. Rationale: Direct chemical glucuronidation of the diacid (Trandolaprilat) lacks regioselectivity. We utilize the prodrug (Trandolapril) which has only one free carboxyl group, followed by selective enzymatic deprotection.
Workflow:
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Selective Acylation: Coupling Trandolapril (ethyl ester intact) with Allyl Glucuronate.
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Sugar Deprotection: Removal of the allyl group.
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Aglycone Deprotection: Pig Liver Esterase (PLE) hydrolysis of the ethyl ester.
Step-by-Step Protocol:
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Activation: Dissolve Trandolapril (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 10 min at 0°C.
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Coupling: Add Allyl
-D-glucuronate (1.2 eq). Stir at RT for 12 hours.-
Note: Allyl glucuronate is used because the allyl group can be removed under neutral conditions, preserving the labile acyl glucuronide bond.
-
-
Workup: Dilute with EtOAc, wash with 0.1 M HCl (cold) and brine. Dry over Na
SO . Purify via Flash Chromatography (SiO ). -
Allyl Deprotection: Dissolve intermediate in dry THF. Add Pd(PPh
) (0.05 eq) and Morpholine (10 eq). Stir for 1 hour under Argon.-
Result: Trandolapril-1-β-O-acyl-glucuronide (Prodrug Glucuronide).
-
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Ethyl Ester Hydrolysis (The Critical Step):
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Dissolve the Prodrug Glucuronide in 0.1 M Phosphate Buffer (pH 6.5).
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Add Pig Liver Esterase (PLE) (100 units/mg).
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Monitor by LC-MS until the ethyl ester (+28 Da) signal disappears.
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Why PLE? PLE cleaves ethyl esters efficiently at near-neutral pH, minimizing the risk of hydrolyzing the acyl glucuronide linkage.
-
-
Purification: Immediately acidify to pH 3.0 with formic acid and purify via preparative HPLC (C18, Water/ACN + 0.1% Formic Acid). Lyophilize immediately.
Visualization of Synthesis Workflow
Caption: Chemo-enzymatic route utilizing orthogonal protection to preserve the labile acyl-glucuronide bond.
Characterization Protocols
Trustworthiness in AG research relies on proving the structure is the 1-β-acyl isomer and not a rearranged artifact.
A. High-Resolution Mass Spectrometry (LC-HRMS)
System: Q-TOF or Orbitrap. Mode: Negative Ion Mode (ESI-). Acyl glucuronides ionize well in negative mode.
| Parameter | Setting / Value | Note |
| Precursor Ion | [M-H]⁻ | Calc. m/z for Trandolaprilat-Glucuronide |
| Fragment 1 | [M-H-176]⁻ | Loss of Glucuronyl moiety (Diagnostic) |
| Fragment 2 | [Aglycone-H]⁻ | Trandolaprilat core ion |
| Column | C18 (2.1 x 100 mm, 1.7 µm) | Keep temp < 30°C to prevent degradation |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic Acid | Acidic pH is mandatory for stability |
B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
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Anomeric Proton (H-1'): Look for a doublet at
5.4 – 5.6 ppm . -
Coupling Constant (
): Must be 7.0 – 9.0 Hz . This confirms the -configuration . (An -anomer would show ~3-4 Hz). -
Shift Comparison: The H-1' of the acyl glucuronide is significantly deshielded compared to the free acid or ether glucuronides.
C. Kinetic Stability & Acyl Migration (Self-Validating Protocol)
This experiment confirms the identity of the AG by demonstrating its characteristic instability pattern.
Protocol:
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Incubation: Dissolve purified AG in Phosphate Buffer (100 mM, pH 7.4) at 37°C.[4]
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Sampling: Aliquot every 15 mins for 2 hours.
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Quenching: Immediately add 5% Formic Acid/ACN to stop reaction.
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Analysis: LC-MS.
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Observation:
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Decrease in the 1-β peak.
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Appearance of 2-, 3-, and 4-acyl isomers (elute earlier/later depending on chromatography).
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Appearance of the hydrolyzed aglycone (Trandolaprilat).
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Validation: If the peak is stable at pH 7.4 for >24h, it is likely an ether glucuronide or artifact, not an acyl glucuronide.
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Mechanism of Reactivity (Toxicity Pathway)[5]
The following diagram illustrates why this characterization is vital for safety assessment (MIST guidelines).
Caption: Acyl migration leads to protein glycation and covalent adduct formation, a key mechanism of idiosyncratic toxicity.
References
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Regan, S. L., et al. (2010). Structure-activity relationships for the interactions of acyl glucuronides with human serum albumin. Chemical Research in Toxicology. Link
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Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
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Ebner, T., et al. (1999). Disposition and absolute configuration of the acyl glucuronide of the ACE inhibitor trandolapril. Drug Metabolism and Disposition.[3][5][6][7][8][9][10] Link
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Stachulski, A. V., & Meng, X. (2013). Glucuronides from the chemically synthetic perspective. Natural Product Reports. Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).Link
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- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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